1,2-Dipalmitoyl-sn-glycerol

Descripción

DG(16:0/16:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Sciadopitys verticillata with data available.

DG(16:0/16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name |

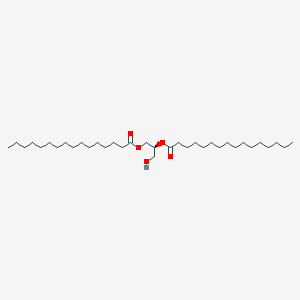

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-XIFFEERXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036210 |

Source

|

| Record name | 1,2-Dipalmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(16:0/16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30334-71-5 |

Source

|

| Record name | 1,2-Dipalmitoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30334-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Biosynthesis of 1,2-Dipalmitoyl-sn-glycerol: A Technical Guide

Abstract

1,2-Dipalmitoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule of paramount importance in cellular biology and drug development. As a pivotal second messenger, it activates a cascade of signaling pathways, most notably through Protein Kinase C (PKC). It also serves as a key intermediate in the de novo synthesis of glycerolipids. This technical guide provides an in-depth exploration of the synthesis and biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals. It details the primary biosynthetic routes involving phospholipase C and diacylglycerol kinase, outlines chemical and chemoenzymatic synthesis protocols, and presents methods for purification and characterization. Quantitative data are summarized for comparative analysis, and all major pathways and workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this critical lipid molecule.

Introduction

This compound, a 1,2-diacyl-sn-glycerol where both acyl groups are palmitoyl (B13399708) chains, is a fundamental component of biological membranes and a crucial signaling molecule.[1][2] Its significance stems from two primary roles:

-

Cell Signaling: It functions as a second messenger in numerous signal transduction pathways. Its most well-characterized role is the activation of Protein Kinase C (PKC), a family of enzymes involved in regulating cell growth, differentiation, and apoptosis.[3][4][5] The generation of DAG in the cell membrane recruits and activates PKC, initiating downstream phosphorylation events.

-

Metabolic Intermediate: It is a central intermediate in lipid metabolism, serving as a precursor for the biosynthesis of triacylglycerols (for energy storage) and various phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine, which are essential for membrane structure.[6][7]

Given its biological importance, the ability to synthesize high-purity this compound is vital for research and pharmaceutical applications. It is used in studies of membrane dynamics, as a tool to investigate PKC-mediated signaling, and in the formulation of drug delivery systems such as liposomes, where it can enhance the stability and bioavailability of therapeutic agents.[8]

Biosynthesis of this compound

The cellular concentration of this compound is tightly regulated and primarily generated through two major signaling pathways, as well as being an intermediate in de novo lipid synthesis.

Phospholipase C (PLC) Pathway

The hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) is a cornerstone of cellular signaling. This reaction is triggered by a wide array of extracellular stimuli, including hormones and growth factors, which activate receptors coupled to PLC.[9] The enzymatic cleavage of PIP2 yields two second messengers: water-soluble inositol (B14025) 1,4,5-trisphosphate (IP3) and lipid-soluble 1,2-diacylglycerol (DAG), which remains in the plasma membrane.[10][11] IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, while the DAG, such as this compound, proceeds to activate PKC.[11]

Diacylglycerol Kinase (DGK) Pathway

The signaling activity of DAG is terminated by its phosphorylation into phosphatidic acid (PA) by the enzyme family Diacylglycerol Kinase (DGK).[12][13] This enzymatic conversion is critical, as it functions as a molecular switch: it attenuates DAG-mediated signaling while simultaneously producing PA, which is itself a signaling lipid that can activate downstream pathways involving mTOR and Raf.[12][14] Mammals express ten DGK isoforms, which exhibit different subcellular localizations and regulatory mechanisms, allowing for precise control over DAG and PA levels in various cellular contexts.[12]

De Novo Lipid Synthesis

This compound is also a key intermediate in the de novo pathway of triacylglycerol and phospholipid biosynthesis. This process begins with glycerol-3-phosphate, which undergoes sequential acylation to form lysophosphatidic acid and then phosphatidic acid (PA). A phosphatase then converts PA into 1,2-diacyl-sn-glycerol, which stands at a branch point: it can be further acylated to form triacylglycerol or can react with activated head groups (like CDP-choline) to form phospholipids.[6]

Chemical and Chemoenzymatic Synthesis

The laboratory synthesis of this compound requires precise control over the stereochemistry and regiochemistry to ensure the palmitoyl groups are attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone, leaving the sn-3 position with a free hydroxyl group.

Chemoenzymatic Synthesis Workflow

Chemoenzymatic methods are often preferred as they leverage the high regioselectivity of enzymes, such as lipases, to direct acylation to specific positions, minimizing the need for complex protection and deprotection steps common in purely chemical syntheses.[15] A common strategy involves the selective acylation of a glycerol precursor.

Experimental Protocol: Lipase-Catalyzed Synthesis (Generalized)

This protocol is a generalized representation based on principles of enzyme-assisted synthesis of structured lipids.[15][16]

-

Substrate Preparation: Dissolve the chosen sn-glycerol precursor (e.g., glycerol-3-phosphate derivative) and a molar excess of palmitic acid or vinyl palmitate in a suitable solvent-free system or an organic solvent like hexane (B92381).

-

Enzymatic Reaction: Add an immobilized sn-1,3-specific lipase (B570770) (e.g., Novozym 435) to the mixture. The amount is typically 5-10% by weight of the substrates.[16]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 35-60°C) with constant agitation for a specified period (e.g., 8-48 hours).[16]

-

Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

-

Enzyme Removal: Once the reaction reaches completion or equilibrium, remove the immobilized enzyme by filtration.

-

Purification: Evaporate the solvent (if used) under reduced pressure. Purify the resulting crude product using silica (B1680970) gel column chromatography to isolate the this compound from unreacted substrates and byproducts.

Purification and Characterization

Achieving high purity is critical for the use of this compound in biological assays and pharmaceutical formulations. A multi-step purification and analysis workflow is typically employed.

Experimental Protocol: Purification and Analysis Workflow

-

Crude Product Preparation: The crude reaction mixture is first concentrated under reduced pressure to remove solvents.

-

Column Chromatography: The residue is loaded onto a silica gel column. Elution is performed using a gradient of solvents, typically a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol), to separate the desired product from starting materials and byproducts.

-

Recrystallization: For final polishing, the purified product can be recrystallized from a suitable solvent, such as acetone, to remove minor impurities.[17]

-

Characterization and Quality Control: The identity, purity, and structure of the final product are confirmed using a suite of analytical techniques.[18][19]

-

TLC: Used for rapid qualitative assessment of purity and reaction monitoring.

-

HPLC with ELSD/CAD: Provides quantitative purity assessment.[17]

-

Mass Spectrometry (LC-MS, GC-MS): Confirms the molecular weight and provides fragmentation data for structural verification.[17]

-

NMR Spectroscopy (¹H, ¹³C, ³¹P): Offers definitive structural elucidation and confirmation of stereochemistry.[17]

-

Quantitative Data Summary

The efficiency of synthesis and the final purity of the product are critical metrics. The following tables summarize quantitative data reported in literature for the synthesis of this compound and related structured lipids.

Table 1: Synthesis Yields and Purity

| Product | Synthesis Method | Yield / Conversion | Purity | Reference |

|---|---|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPL) | Chemical Synthesis | 36% Conversion | Not Specified | [20] |

| 1,3-diolein (Intermediate) | Chemoenzymatic | 82.3% (w/w) Yield | 98.6% | [16] |

| 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) | Chemoenzymatic | 90.5% Yield | 98.7% | [16] |

| Radiolabeled 1-stearoyl-2-arachidonoyl-sn-glycerol | Enzymatic (PLC) | 83% Radiochemical Yield | >99% by TLC | [21] |

| this compound | Commercial Product | Not Applicable | ≥95% - ≥99% |[5][8] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₆₈O₅ | [1][8] |

| Molecular Weight | 568.91 g/mol | [1] |

| Appearance | White to off-white solid/powder | [8] |

| Purity (Commercial) | ≥95% to ≥99% | [5][8] |

| Storage Temperature | -20°C to 8°C |[8] |

Conclusion

This compound is a lipid of fundamental importance, acting as both a critical signaling molecule and a metabolic precursor. Its biosynthesis is intricately linked to major signal transduction pathways, primarily governed by the activities of Phospholipase C and Diacylglycerol Kinase. For research and therapeutic development, robust chemical and, increasingly, chemoenzymatic synthesis methods are employed to produce this molecule with high purity and correct stereochemistry. A thorough understanding of these synthetic and biological pathways, combined with rigorous purification and analytical characterization, is essential for professionals in life sciences and drug development who utilize this powerful biochemical tool.

References

- 1. This compound | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. apexbt.com [apexbt.com]

- 4. Phospholipase C and protein kinase C involvement in mouse embryonic stem-cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Phospholipase C - Wikipedia [en.wikipedia.org]

- 11. Cell signalling: 3.3.2 Phospholipase C (PLC) | OpenLearn - Open University [open.edu]

- 12. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 14. um.es [um.es]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 18. Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery [mdpi.com]

- 19. rdi2.rmutsb.ac.th [rdi2.rmutsb.ac.th]

- 20. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The preparation of 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule, a critical component of cellular membranes and a pivotal second messenger in a multitude of signal transduction pathways. Composed of a glycerol (B35011) backbone esterified to two palmitic acid chains at the sn-1 and sn-2 positions, this lipid molecule plays a fundamental role in activating a key family of signaling proteins, Protein Kinase C (PKC). Its generation and subsequent metabolism are tightly regulated, and dysregulation of its signaling cascades has been implicated in various pathological conditions, including cancer and metabolic diseases. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in cellular signaling, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a saturated diacylglycerol. Its physical and chemical characteristics are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value |

| IUPAC Name | [(2S)-2-(hexadecanoyloxy)-3-hydroxypropyl] hexadecanoate[1] |

| Synonyms | 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin |

| CAS Number | 30334-71-5[1] |

| Molecular Formula | C₃₅H₆₈O₅[1] |

| Molecular Weight | 568.91 g/mol [1] |

| Appearance | White to off-white solid/powder |

| Melting Point | 66-69 °C |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), and Ethanol (30 mg/ml). Slightly soluble in PBS (pH 7.2) at 0.25 mg/ml. |

| Storage Temperature | -20°C[2] |

| Stability | Stable under recommended storage conditions. Acyl migration from the sn-2 to the sn-3 position can occur, leading to the formation of 1,3-dipalmitoylglycerol, especially in solution or on silica (B1680970) gel.[3] |

Role in Cellular Signaling

This compound is a key second messenger generated at the plasma membrane in response to extracellular stimuli. Its primary role is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.

The Diacylglycerol (DAG) Signaling Pathway

The canonical pathway for the generation of this compound involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC) enzymes.[4] This reaction is triggered by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon its generation, this compound remains in the inner leaflet of the plasma membrane, where it recruits and activates PKC isoforms.

Activated PKC then phosphorylates a wide array of downstream substrate proteins on serine and threonine residues, leading to the modulation of diverse cellular processes such as cell proliferation, differentiation, apoptosis, and gene expression. The signaling is terminated by the metabolic conversion of this compound to other lipid species.

Figure 1: The Diacylglycerol (DAG) signaling pathway.

Downstream Substrates of Activated PKC

The specific cellular response to this compound is determined by the particular PKC isoforms activated and their downstream substrates. Conventional PKCs (α, β, γ) and novel PKCs (δ, ε, η, θ) are responsive to DAG. While a comprehensive list of substrates is extensive and cell-type specific, some key examples include:

-

MARCKS (Myristoylated Alanine-Rich C Kinase Substrate): Involved in cytoskeletal regulation and cell motility.

-

Adducin: A membrane skeletal protein that promotes the association of spectrin (B1175318) with actin.

-

GAP43 (Growth Associated Protein 43): Plays a role in neuronal growth and plasticity.

-

Receptors: Including the Epidermal Growth Factor Receptor (EGFR), which can be modulated by PKC phosphorylation.

Biosynthesis and Metabolism

The cellular levels of this compound are tightly controlled through a balance of its synthesis and degradation.

Biosynthesis: The Kennedy Pathway

The de novo synthesis of this compound occurs primarily through the Kennedy pathway, also known as the sn-glycerol-3-phosphate pathway. This pathway is fundamental for the production of various glycerolipids.

-

Glycerol-3-phosphate Acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid.

-

1-Acylglycerol-3-phosphate Acyltransferase (AGPAT): Adds a second fatty acyl-CoA to the sn-2 position of lysophosphatidic acid to produce phosphatidic acid (PA).

-

Phosphatidic Acid Phosphatase (PAP): Dephosphorylates phosphatidic acid to yield 1,2-diacyl-sn-glycerol.

Metabolism

This compound can be metabolized through several pathways:

-

Conversion to Triacylglycerol (TAG): Diacylglycerol acyltransferase (DGAT) enzymes catalyze the esterification of a fatty acyl-CoA to the free hydroxyl group of this compound, forming triacylglycerol for energy storage in lipid droplets.[5][6]

-

Hydrolysis to Monoacylglycerol: Diacylglycerol lipases (DAGL) hydrolyze the ester bond at the sn-1 position, releasing a free fatty acid and 2-palmitoyl-sn-glycerol.[4][7][8]

-

Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) phosphorylate this compound to generate phosphatidic acid, another important signaling lipid, thereby terminating the DAG signal.

Figure 2: Biosynthesis and metabolism of this compound.

Experimental Protocols

Accurate analysis of this compound is crucial for understanding its roles in cellular processes. Below are detailed methodologies for its extraction and quantification.

Protocol 1: Total Lipid Extraction from Cultured Cells (Bligh and Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (MeOH), HPLC grade

-

Chloroform (B151607) (CHCl₃), HPLC grade

-

Deionized water

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or centrifugal vacuum evaporator

Methodology:

-

Cell Harvesting: Wash cultured cells (e.g., in a 60 mm dish) twice with 3 mL of ice-cold PBS.

-

Lysis and Solvent Addition: Add 3 mL of a 2:0.8 (v/v) mixture of methanol and water to the plate. Scrape the cells and transfer the cell suspension to a glass centrifuge tube.

-

Initial Extraction: Add 1.5 mL of chloroform to the tube. Vortex vigorously for 1 minute.

-

Phase Separation: Add another 1.5 mL of chloroform and 1.5 mL of deionized water to the tube. Vortex again for 1 minute.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Re-extraction (Optional but Recommended): To maximize lipid recovery, add 2 mL of chloroform to the remaining upper aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

-

Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

-

Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.

Figure 3: Workflow for total lipid extraction.

Protocol 2: Radiometric Diacylglycerol Kinase Assay

This is a highly sensitive method to quantify total sn-1,2-diacylglycerol levels by their enzymatic conversion to radiolabeled phosphatidic acid.[9][10]

Materials:

-

Dried lipid extract (from Protocol 1)

-

E. coli DAG kinase (DGK) enzyme

-

[γ-³²P]ATP

-

Reaction buffer (e.g., 50 mM imidazole-HCl, pH 6.6, 50 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

-

Dithiothreitol (DTT)

-

Octyl-β-glucoside

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v)

-

Phosphorimager or scintillation counter

Methodology:

-

Lipid Resuspension: Resuspend the dried lipid extract in a small volume of reaction buffer containing octyl-β-glucoside and cardiolipin to form mixed micelles.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the resuspended lipid, reaction buffer, DTT, and E. coli DGK.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be in the low micromolar range to ensure high specific activity.

-

Incubation: Incubate the reaction mixture at 25-30°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1, v/v).

-

Lipid Extraction: Perform a biphasic extraction as described in the Bligh and Dyer method (Protocol 1) to isolate the lipids, including the newly synthesized [³²P]phosphatidic acid.

-

TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in a chamber equilibrated with the TLC developing solvent.

-

Quantification: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Expose the plate to a phosphor screen and visualize the radiolabeled phosphatidic acid spot using a phosphorimager. Alternatively, scrape the corresponding spot from the plate and quantify the radioactivity using a scintillation counter.

-

Calculation: The amount of this compound in the original sample is proportional to the amount of radioactivity incorporated into phosphatidic acid, which can be calculated by comparison to a standard curve generated with known amounts of DAG.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and specific method for the quantification of individual molecular species of diacylglycerols, including this compound.

Materials:

-

Dried lipid extract (from Protocol 1)

-

Internal standard (e.g., a deuterated or ¹³C-labeled DAG analog)

-

LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, methanol)

-

Ammonium (B1175870) formate (B1220265) or acetate (B1210297)

-

Reversed-phase C18 or C8 HPLC column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation: Resuspend the dried lipid extract in a suitable solvent mixture (e.g., methanol/chloroform 2:1, v/v). Add a known amount of the internal standard to the sample.

-

Chromatographic Separation: Inject the sample onto the reversed-phase column. Use a gradient elution with mobile phases typically consisting of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium formate or acetate to promote ionization. The gradient is designed to separate different lipid classes and molecular species.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion ESI mode. This compound readily forms adducts such as [M+NH₄]⁺.

-

Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition for this compound would be based on the neutral loss of a palmitic acid and ammonia.

-

Data Analysis: Integrate the peak areas for the specific MRM transition of this compound and its corresponding internal standard. The concentration of this compound in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

Figure 4: Workflow for LC-MS/MS analysis of this compound.

Conclusion

This compound is a fundamentally important lipid molecule with dual roles as a metabolic intermediate and a critical second messenger. A thorough understanding of its physical and chemical properties, its intricate involvement in cellular signaling pathways, and the appropriate experimental methodologies for its study are essential for researchers in cell biology, biochemistry, and drug development. The information and protocols provided in this technical guide serve as a comprehensive resource for investigating the multifaceted nature of this compound and its implications in health and disease.

References

- 1. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pp.bme.hu [pp.bme.hu]

- 3. Acyl migration in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Diacylglycerol Acyltransferase (DGAT) 1 and 2 in Cardiac Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of acyl-CoA:diacylglycerol acyltransferase (DGAT) in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 8. Reactome | DAG is metabolized by DAGL to 2-AG [reactome.org]

- 9. A sensitive radioenzymatic assay for glycerol and acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Dipalmitoyl-sn-glycerol: A Technical Guide to its Role as a Second Messenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical lipid second messengers that regulate a multitude of cellular processes, primarily through the activation of Protein Kinase C (PKC) isozymes.[1][2][3] 1,2-Dipalmitoyl-sn-glycerol (DPG), a saturated diacylglycerol, serves as a key signaling molecule generated upon receptor-stimulated hydrolysis of membrane phospholipids. Its unique physicochemical properties, arising from its two C16:0 palmitic acid chains, influence its function in signal transduction and its utility in biomedical research and pharmaceutical applications. This technical guide provides an in-depth analysis of DPG's role in cellular signaling, detailed experimental protocols for its study, and its applications in drug development, particularly in lipid-based delivery systems.

Physicochemical Properties

The defining characteristic of this compound is its structure, which consists of a glycerol (B35011) backbone esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions.[4] This structure imparts specific physical and chemical properties that are crucial for its biological function and experimental utility. The longer, saturated acyl chains of DPG contribute to more stable and rigid membrane structures compared to DAGs with shorter or unsaturated chains.[1]

| Property | Value | Reference |

| Synonyms | 1,2-Dipalmitin, DG(16:0/16:0/0:0), 1,2-DPG | [1] |

| Molecular Formula | C35H68O5 | [1] |

| Molecular Weight | 568.91 g/mol | [1] |

| CAS Number | 30334-71-5 | [1] |

| Melting Point | ~66-68 °C | [1] |

| Purity | ≥99% | [1] |

| Solubility | DMF (20 mg/ml), Ethanol (30 mg/ml), DMSO, Chloroform (B151607) | [1] |

The Diacylglycerol Signaling Pathway

This compound functions as a second messenger within a well-established signaling cascade initiated by the activation of cell surface receptors.[5] This pathway is central to converting extracellular signals into intracellular responses.

Generation of this compound

The primary mechanism for the generation of DPG is the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC).[5][6][7] This reaction is triggered by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular ligands (first messengers) such as hormones and neurotransmitters.[5] The cleavage of PIP2 yields two second messengers: the membrane-bound DPG and the soluble inositol (B14025) 1,4,5-trisphosphate (IP3).[5]

Downstream Effectors

The canonical downstream effector of DPG is Protein Kinase C (PKC).[2][3][8] DPG binding, in conjunction with calcium ions (for conventional PKCs) and phosphatidylserine (B164497), recruits PKC to the plasma membrane and induces a conformational change that activates its kinase domain.[9][10] However, the diacylglycerol signaling network is complex, involving other high-affinity receptors besides PKC. These include:

Signal Termination and Metabolism

The cellular levels of DPG are tightly controlled to ensure transient and localized signaling. The signal is terminated through several metabolic pathways:

-

Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DPG to produce phosphatidic acid (PA), another important lipid signaling molecule. This action serves as a molecular switch, dampening DAG signaling while initiating PA-mediated pathways.[2][7][12]

-

Hydrolysis: Diacylglycerol lipase (B570770) can hydrolyze DPG to generate a monoacylglycerol and a free fatty acid.[12]

-

Acylation: Diacylglycerol acyltransferase (DGAT) can acylate DPG to form triacylglycerol (TAG), effectively removing it from the signaling pool and converting it into a storage lipid.[12][13]

Activation of Protein Kinase C Isoforms

PKC represents a family of serine/threonine kinases that are classified into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms are activated by diacylglycerols.[14] Studies have shown that the specific molecular species of DAG, defined by the length and saturation of its acyl chains, can differentially activate PKC isozymes.[15]

A comprehensive analysis comparing the activation of cPKC and nPKC isoforms by various DAG species, including this compound (16:0/16:0-DG), revealed distinct sensitivities and preferences.[14][15] In general, novel PKCs (nPKCs) tend to show a preference for DAGs containing longer, polyunsaturated fatty acids, whereas conventional PKCs (cPKCs) show less preference or favor DAGs with shorter, saturated fatty acids.[14] For instance, PKCδ activity was more strongly enhanced by DAGs containing polyunsaturated chains compared to 16:0/16:0-DG at certain concentrations.[15]

| PKC Isoform | Class | Fold Activation by 16:0/16:0-DG (relative to control) | General Observations for 16:0/16:0-DG | Reference |

| PKCα | cPKC | Strong activation | Strongly activated by various DGs. | [14][15] |

| PKCβII | cPKC | Moderate activation | Moderately increased activity with no significant preference for specific DG species. | [14] |

| PKCγ | cPKC | Moderate activation | Moderately increased activity. | [14] |

| PKCδ | nPKC | ~2.5-fold at 20 mmol%~5-fold at 200 mmol% | Less effective activator compared to unsaturated DGs like 18:0/22:6-DG at 200 mmol%. | [15] |

| PKCε | nPKC | ~1.5-fold at 20 mmol%~2-fold at 200 mmol% | Moderate sensitivity and dependence on DG. | [15] |

| PKCη | nPKC | Not markedly activated | Shows low sensitivity to activation by various DGs. | [14] |

| PKCθ | nPKC | Strong activation | One of the most strongly activated isoforms by DGs. | [14] |

Note: The mmol% values represent the molar percentage of the diacylglycerol relative to phosphatidylserine in the lipid micelles used in the in vitro assay.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is designed to measure the activation of a purified PKC isozyme by this compound using a radioactive kinase assay.[1]

Materials:

-

Purified PKC isozyme (e.g., from Carna Biosciences)[15]

-

This compound (DPG)

-

Phosphatidylserine (PS)

-

Triton X-100

-

HEPES buffer (pH 7.4)

-

ATP and [γ-³²P]ATP

-

PKC substrate (e.g., Histone H1 or a specific peptide substrate like [pGlu⁴]-Myelin basic protein fragment 4-14)[1][15]

-

Trichloroacetic acid (TCA), ice-cold

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Micelles:

-

Prepare stock solutions of DPG and PS in chloroform.

-

In a glass tube, aliquot the desired amounts of DPG and PS to achieve the target molar ratio.

-

Evaporate the chloroform solvent under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in HEPES buffer containing Triton X-100 by vortexing or sonication to form mixed micelles.

-

-

Kinase Reaction:

-

In a reaction tube, combine the HEPES buffer, purified PKC isozyme, the prepared lipid micelles, and the protein substrate.

-

Initiate the phosphorylation reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

-

Stop Reaction and Quantify:

-

Terminate the reaction by adding ice-cold TCA.

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of PKC, typically expressed as picomoles of phosphate (B84403) transferred per minute per milligram of enzyme.

-

Compare the PKC activation by DPG against a control (no DAG) and potentially other DAG species.

-

Quantification of DPG in Cells by Mass Spectrometry

Objective: To extract lipids from cultured cells and quantify the amount of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to the desired confluency.

-

Treat cells with a stimulus (e.g., a GPCR agonist) for a specific time course to induce PLC activation and DPG production.

-

Include unstimulated cells as a negative control.

-

-

Metabolism Quenching and Cell Lysis:

-

Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) to stop cellular processes.

-

Lyse the cells and simultaneously quench enzymatic activity, often by adding a cold organic solvent like methanol (B129727).

-

-

Lipid Extraction:

-

Perform a biphasic lipid extraction, commonly using the Bligh-Dyer or Folch method. This involves adding chloroform and water (or an acidic/saline solution) to the methanol lysate.

-

Vortex and centrifuge the mixture to separate the phases. The lipids, including DPG, will partition into the lower organic (chloroform) phase.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform mixture).

-

Inject the sample into an LC-MS/MS system.

-

Separate the different lipid species using a suitable chromatography column (e.g., a C18 reverse-phase column).

-

Detect and quantify DPG using a mass spectrometer operating in a specific mode, such as Multiple Reaction Monitoring (MRM), using a known amount of a labeled internal standard for absolute quantification.

-

Applications in Drug Development

Beyond its role as a signaling molecule, DPG is a valuable component in pharmaceutical formulations, particularly in the development of drug delivery systems.[16]

Lipid Nanoparticles (LNPs)

DPG can be used as a "helper lipid" in the formulation of lipid nanoparticles (LNPs), which are highly effective vehicles for delivering therapeutics like mRNA.[1] The choice of helper lipid influences critical LNP attributes such as stability, encapsulation efficiency, and cellular uptake.[1] The saturated acyl chains of DPG can impart rigidity and stability to the LNP structure, making it a suitable choice for formulations where long-term stability is a priority.[1]

Protocol Outline for LNP Formulation and Characterization:

-

Formulation:

-

Dissolve the lipid mixture (including an ionizable lipid, cholesterol, a PEG-lipid, and a helper lipid like DPG) in a solvent such as ethanol.

-

Mix the lipid solution rapidly with an aqueous buffer containing the therapeutic cargo (e.g., mRNA) using a microfluidic mixing device. This rapid mixing leads to the self-assembly of LNPs.

-

-

Characterization:

-

Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the LNPs.

-

Encapsulation Efficiency: Quantify the amount of encapsulated cargo using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

-

Morphology: Visualize the LNP structure using Cryo-Transmission Electron Microscopy (Cryo-TEM).

-

Conclusion

This compound is a fundamental second messenger that plays a precise role in cellular signal transduction through the activation of PKC and other effector proteins. Its saturated acyl chains not only define its interaction with effector proteins but also provide unique biophysical properties that are leveraged in pharmaceutical sciences for the creation of stable and effective drug delivery vehicles. A thorough understanding of its signaling pathways and the availability of robust experimental protocols are essential for researchers and drug development professionals seeking to modulate or utilize the diacylglycerol signaling axis for therapeutic benefit.

References

- 1. benchchem.com [benchchem.com]

- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol pathway | PPTX [slideshare.net]

- 4. p-cresyl.com [p-cresyl.com]

- 5. Second messenger system - Wikipedia [en.wikipedia.org]

- 6. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 7. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

Unveiling the Low-Temperature Architecture of 1,2-Dipalmitoyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) at low temperatures. An essential diacylglycerol (DAG) in cellular signaling, understanding its solid-state behavior is critical for advancements in drug delivery systems, biomaterials, and cellular biology. This document details the crystallographic parameters, polymorphic forms, and the experimental methodologies used to elucidate its structure, alongside a visualization of its role in key signaling pathways.

Low-Temperature Crystallographic Data

The crystalline structure of this compound has been primarily investigated using single-crystal X-ray diffraction. At low temperatures, 1,2-DPG exhibits distinct polymorphic forms, with the β'L-form being the higher melting and more stable polymorph, and the αL-form being the lower melting polymorph.[1] A detailed crystallographic analysis at 123 K reveals a monoclinic crystal system.[2]

Below is a summary of the quantitative crystallographic data for this compound at 123 K.

| Parameter | Value |

| Temperature | 123 K |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a | 5.480(1) Å |

| b | 7.301(1) Å |

| c | 43.145(7) Å |

| β | 92.91(1)° |

| Volume | 1724 ų |

| Z | 2 |

| Calculated Density (Dc) | 1.0960 g cm⁻³ |

Table 1: Crystallographic data for this compound at 123 K.[2]

Analysis of the crystal structure at 123 K shows an orthorhombic packing of the acyl chains, which is similar to its room temperature structure.[2] However, significant conformational differences are observed in the polar headgroup at low temperatures.[2] These changes are associated with small enthalpic variations observed at 202 K, 193 K, and 136 K, and a discontinuity in the unit cell volume between 200-190 K.[2]

Polymorphism and Phase Transitions

This compound exhibits polymorphism, existing in different crystalline forms with distinct physical properties. The two primary polymorphs identified are the β'L-form and the αL-form.[1]

-

β'L-form: This is the higher melting and more stable polymorph. Single-crystal X-ray diffraction studies have revealed that its hairpin conformer structure is characterized by inclined acyl chain packing in the O perpendicular methylene (B1212753) subcell.[1]

-

αL-form: This is the lower melting, metastable polymorph. Its structure was determined using lamellar electron diffraction from epitaxially crystallized samples.[1] The acyl chains in the αL-form are packed in a hexagonal subcell and are oriented perpendicular to the lamellar surface.[1]

The cooling and heating rates significantly influence the polymorphic behavior of glycerides.[3] Generally, rapid cooling of the melt leads to the formation of the less stable α-form, while slower cooling rates favor the formation of the more stable β'-form.[3] The transitions between these polymorphic forms can be studied using techniques like Differential Scanning Calorimetry (DSC), which reveals the temperatures and enthalpies of these phase changes. For similar lipids, multiple crystal structures are observed, with metastable forms appearing at high cooling rates.[4]

Experimental Protocols

The elucidation of the crystal structure of this compound at low temperatures involves several key experimental techniques.

Crystallization

Preparation of the β'L-form for Single-Crystal X-ray Diffraction: Single crystals of the higher melting β'L-form are typically grown from solution. While the specific solvent system for 1,2-DPG is not detailed in the provided results, a general approach involves dissolving the lipid in a suitable organic solvent or solvent mixture and allowing the solvent to evaporate slowly at a controlled temperature.

Preparation of the αL-form for Electron Diffraction: The lower melting αL-form is often prepared by epitaxial crystallization on a suitable substrate. This technique involves depositing a thin layer of the material onto a crystalline substrate with a similar lattice structure, which templates the growth of the desired polymorph.

X-ray and Electron Diffraction

Single-Crystal X-ray Diffraction (for β'L-form): A single crystal of the β'L-form is mounted on a goniometer and cooled to the desired low temperature (e.g., 123 K) using a cryostream.[2] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Ni-filtered Cu-Kα radiation).[2] The integrated intensities of a large number of independent reflections are measured and used for structure solution and refinement.[2]

Lamellar Electron Diffraction (for αL-form): For the αL-form, which is often obtained as microcrystalline films, electron diffraction is a powerful technique. Epitaxially crystallized samples are mounted on an electron microscope grid. Lamellar electron diffraction patterns are recorded, and the intensities of the reflections are used to determine the unit cell parameters and the arrangement of the molecules within the crystal lattice.[1]

Below is a generalized workflow for determining the crystal structure of this compound.

Role in Cellular Signaling

This compound, as a diacylglycerol, is a crucial second messenger in various cellular signaling pathways. One of its most well-characterized roles is the activation of Protein Kinase C (PKC).

Diacylglycerol-Mediated Protein Kinase C (PKC) Activation

The accumulation of diacylglycerols in the cell membrane leads to the recruitment and activation of PKC isoforms. This activation triggers a cascade of downstream signaling events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.

This guide provides a foundational understanding of the low-temperature crystal structure of this compound. Further research into its behavior at a wider range of low temperatures and under various crystallization conditions will continue to refine our knowledge of this vital signaling lipid.

References

- 1. Polymorphic forms of this compound: a combined X-ray and electron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The crystal structure of this compound at 123 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding the Phase Behavior of 1,2-Dipalmitoyl-sn-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG), a crucial diacylglycerol in various biological and pharmaceutical contexts. This document details its polymorphic forms, thermodynamic properties, and its role as a signaling molecule. Experimental protocols for key analytical techniques are also provided to facilitate further research and application.

Introduction to this compound

This compound (1,2-DPG) is a stereospecific diacylglycerol where two palmitic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a key intermediate in the metabolism of glycerolipids, it plays a significant role in cellular signaling pathways. Its amphiphilic nature also makes it a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Understanding the phase behavior of 1,2-DPG is critical for controlling the stability, drug release characteristics, and biological interactions of these delivery systems.

Polymorphism and Phase Transitions of this compound

Like many lipids, 1,2-DPG exhibits polymorphism, meaning it can exist in different crystalline forms with distinct molecular packing and thermodynamic properties. The primary polymorphic forms identified for 1,2-DPG are the α and β' (beta-prime) forms.

-

α (alpha) form: This is a metastable form with hexagonally packed acyl chains. It is generally formed upon rapid cooling from the molten state.

-

β' (beta-prime) form: This is the more stable polymorphic form with an orthorhombic subcell packing of the acyl chains. It is typically obtained through solvent crystallization or by the transformation of the α form upon heating. The β' form has a higher melting point and greater thermodynamic stability compared to the α form.

The transition between these polymorphic states is influenced by factors such as temperature, cooling and heating rates, and the presence of solvents or other molecules.

Quantitative Phase Behavior Data

| Polymorphic Form | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Notes |

| α | Melting | Not explicitly found | Not explicitly found | Not explicitly found | Metastable form. |

| β' | Melting | Not explicitly found | Not explicitly found | Not explicitly found | Stable form, melts with a single sharp endotherm. |

Note: Specific quantitative DSC data for pure this compound was not found in the searched literature. The table is structured to be populated as data becomes available.

Role in Cellular Signaling

This compound, as a species of diacylglycerol (DAG), is a crucial second messenger in cellular signaling cascades. The primary role of DAG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The activation of PKC by DAG is a highly specific process. It is proposed that a three-point attachment of the sn-1,2-diacylglycerol molecule to the PKC-phosphatidylserine-Ca²⁺ complex at the cell membrane is necessary for activation[2]. This interaction involves the two carbonyl groups of the ester linkages and the free hydroxyl group at the sn-3 position of the glycerol backbone[2]. This compound has been identified as a weak activator of PKC[3].

Below is a diagram illustrating the general diacylglycerol signaling pathway leading to the activation of conventional PKC isoforms.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for determining the phase transition temperatures and enthalpies of lipids like 1,2-DPG.

Objective: To determine the temperature and enthalpy of phase transitions of this compound.

Materials:

-

This compound (powder)

-

High-purity water or appropriate buffer

-

Volumetric flasks and pipettes

-

Hermetically sealed DSC pans (e.g., aluminum)

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 1,2-DPG powder directly into a pre-weighed DSC pan.

-

Add a specific amount of high-purity water or buffer to achieve the desired lipid concentration (e.g., 50% w/w). The hydration of the lipid is crucial for observing biologically relevant phase transitions.

-

Hermetically seal the DSC pan to prevent solvent evaporation during the experiment.

-

Prepare an identical reference pan containing the same amount of water or buffer as the sample pan.

-

-

DSC Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the temperature program. A typical program for lipid analysis involves:

-

An initial equilibration step at a temperature below the expected lowest transition (e.g., 20°C) for 5-10 minutes.

-

A heating scan at a controlled rate (e.g., 1-5°C/min) to a temperature above the highest expected transition (e.g., 80°C).

-

A cooling scan at the same rate back to the starting temperature.

-

It is often useful to perform a second heating scan to observe the behavior of the sample after a controlled thermal history.

-

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature. Phase transitions will appear as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram.

-

From the thermogram, determine:

-

Onset Temperature (T_onset): The temperature at which the transition begins.

-

Peak Temperature (T_peak): The temperature at the maximum heat flow of the transition.

-

Enthalpy of Transition (ΔH): The area under the transition peak, which represents the heat absorbed or released during the transition. This is typically calculated using the instrument's software.

-

-

Powder X-ray Diffraction (XRD)

Powder XRD is a technique used to identify the crystalline phases of a material and to determine its crystal structure and lattice parameters. It is essential for distinguishing between the different polymorphic forms of 1,2-DPG.

Objective: To identify the polymorphic form(s) of a this compound sample.

Materials:

-

This compound (powder)

-

Sample holder (e.g., zero-background silicon wafer or glass slide)

-

Spatula

-

Powder X-ray Diffractometer with a temperature-controlled stage (optional, for in-situ studies)

Procedure:

-

Sample Preparation:

-

Take a small amount of the 1,2-DPG powder. If necessary, gently grind the powder in an agate mortar to ensure a fine and uniform particle size.

-

Carefully mount the powder onto the sample holder. Ensure a flat and smooth surface that is level with the surface of the holder to avoid errors in peak positions.

-

-

XRD Instrument Setup:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A wide-angle scan (e.g., 10-40°) is used to observe the short spacings characteristic of the acyl chain packing. A small-angle scan (e.g., 1-10°) may be used to determine the long spacing of lamellar structures.

-

Scan Speed/Step Size: A slow scan speed or small step size (e.g., 0.02°/s) is used to obtain high-resolution data.

-

Temperature: If using a temperature-controlled stage, set the desired temperature to study the phase behavior as a function of temperature.

-

-

-

Data Acquisition and Analysis:

-

Initiate the scan and collect the diffraction pattern (intensity vs. 2θ).

-

Analyze the positions of the diffraction peaks:

-

α form: Characterized by a single strong reflection in the wide-angle region at approximately 4.1-4.2 Å, corresponding to hexagonal chain packing.

-

β' form: Shows two or more strong reflections in the wide-angle region, typically around 3.8 Å and 4.2 Å, indicative of orthorhombic subcell packing.

-

-

Use Bragg's Law (nλ = 2dsinθ) to calculate the d-spacings from the peak positions.

-

Compare the obtained diffraction pattern with known patterns for diacylglycerol polymorphs to identify the crystalline form(s) present in the sample.

-

References

Technical Guide: 1,2-Dipalmitoyl-sn-glycerol as a Weak Activator of Protein Kinase C (PKC)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1] The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the second messenger sn-1,2-diacylglycerol (DAG).[2][3] These lipids are typically generated at the plasma membrane following receptor-mediated hydrolysis of phosphoinositides.[4][5]

The structure of the DAG molecule, particularly the composition of its fatty acyl chains, significantly influences the degree and isoform specificity of PKC activation.[6] This guide focuses on sn-1,2-dipalmitoyl-glycerol (DPG), a saturated diacylglycerol, and characterizes its role as a weak activator of PKC. Understanding the nuances of weak activators like DPG is crucial for dissecting signaling pathways and for the rational design of therapeutic agents targeting the PKC family.

The General Mechanism of PKC Activation by Diacylglycerol

The activation of cPKC and nPKC isoforms is a multi-step process initiated by the generation of DAG within a cell membrane.

-

C1 Domain Binding: The regulatory region of cPKC and nPKC isoforms contains two tandem, cysteine-rich C1 domains (C1A and C1B) that serve as the binding site for DAG.[2][7] The interaction is stereospecific, with sn-1,2-diacylglycerols being significantly more potent than other isomers.[8]

-

Membrane Translocation: Binding of DAG to the C1 domain increases the affinity of PKC for the membrane, promoting its translocation from the cytosol to the lipid bilayer where its substrates are located.[1][8]

-

Cofactor Requirement: For conventional PKC isoforms (α, β, γ), this process is cooperative with calcium (Ca²⁺).[5] An increase in intracellular Ca²⁺ prompts the C2 domain to bind to anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS), initially tethering the enzyme to the membrane and facilitating the subsequent high-affinity interaction of the C1 domain with DAG.[8] Novel PKCs lack a Ca²⁺-sensitive C2 domain and are thus activated by DAG in a calcium-independent manner.[2]

-

Conformational Change and Activation: The collective binding to the membrane provides the energy to expel an inhibitory pseudosubstrate peptide from the enzyme's catalytic site, leading to its activation and the phosphorylation of downstream target proteins.[5]

References

- 1. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of regulation of protein kinase C by lipid second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spatiotemporal dynamics of lipid signaling: protein kinase C as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Natural Occurrence of 1,2-Dipalmitoyl-sn-glycerol in Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in various cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). While its involvement in signal transduction is well-established, comprehensive quantitative data on its natural occurrence in different tissues is limited. This technical guide provides a detailed overview of the current knowledge on the presence of this compound and total diacylglycerols in mammalian tissues. It outlines detailed experimental protocols for the extraction, separation, and analysis of DAG isomers and presents key signaling pathways involving this lipid molecule through explanatory diagrams. This document is intended to be a valuable resource for researchers investigating the physiological and pathological roles of this compound.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of a glycerol (B35011) backbone with two fatty acid chains attached. The stereoisomer this compound, which contains two palmitic acid chains at the sn-1 and sn-2 positions, is a key signaling molecule generated through the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC). As a second messenger, it activates Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2]

Given its central role in cellular signaling, understanding the tissue-specific distribution and concentration of this compound is critical for elucidating its function in both health and disease. However, the analysis of specific DAG isomers is challenging due to their low abundance, the presence of numerous isobaric and isomeric species, and their transient nature.

This guide summarizes the available data on the occurrence of diacylglycerols in various tissues, provides detailed methodologies for their analysis, and illustrates their involvement in key signaling pathways.

Quantitative Data on Diacylglycerol Occurrence in Tissues

Precise quantitative data for this compound in various tissues is scarce in publicly available literature. Most lipidomics studies report on the total concentration of diacylglycerols or focus on more abundant DAG species. The table below summarizes the available data on total diacylglycerol concentrations in different mammalian tissues. It is important to note that the concentration of individual DAG species, such as this compound, will be a fraction of these total amounts and can vary significantly based on the physiological state of the tissue.

| Tissue | Species | Total Diacylglycerol Concentration | Method of Analysis | Reference |

| Heart | Mouse | ~15 nmol/g tissue | LC-MS/MS | [3] |

| Liver | Rat | Variable, dependent on diet | Mass Spectrometry Imaging | [4] |

| Brain | Human | Variable with disease state | High-Resolution Mass Spectrometry | [5] |

| Lung | Mouse | 924 unique lipids identified across 21 subclasses | LC-MS/MS | [6][7] |

Note: The presented values are for total diacylglycerols and should be interpreted as an indicator of the general abundance of this lipid class in the respective tissues. Further targeted lipidomics studies are required to determine the precise concentrations of this compound.

Signaling Pathways Involving this compound

This compound is a key player in the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathways.

Phospholipase C (PLC) Signaling Pathway

The PLC signaling cascade is initiated by the activation of a variety of cell surface receptors, which in turn activate PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), including this compound.[8][9]

Protein Kinase C (PKC) Activation Pathway

1,2-Diacylglycerol, along with calcium ions (for conventional PKCs), is essential for the activation of Protein Kinase C. Upon generation at the plasma membrane, DAG recruits PKC from the cytosol and facilitates a conformational change that relieves autoinhibition, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.[1][10][11][12]

Experimental Protocols

The accurate analysis of this compound requires meticulous sample handling and sophisticated analytical techniques to differentiate it from other DAG isomers.

Lipid Extraction from Tissues

This protocol is a general guideline for the extraction of total lipids from tissue samples, based on the widely used Folch method.[13] Modifications may be necessary depending on the specific tissue type.

Materials:

-

Tissue sample (fresh or frozen at -80°C)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (w/v)

-

Homogenizer (e.g., Potter-Elvehjem or bead beater)

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream evaporator

Procedure:

-

Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer tube.

-

Add 20 volumes of a cold chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., 2 mL for 100 mg of tissue).

-

Homogenize the tissue on ice until a uniform suspension is obtained.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for a 2 mL homogenate) to induce phase separation.

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

-

Transfer the organic phase to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.

Separation and Quantification of Diacylglycerol Isomers by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the separation and quantification of DAG isomers.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

-

Internal Standard: A deuterated or 13C-labeled 1,2-diacyl-sn-glycerol standard not naturally present in the sample.

Procedure:

-

Sample Preparation: Dilute the lipid extract to an appropriate concentration in the initial mobile phase composition.

-

Chromatographic Separation:

-

Set the column temperature to 55°C.

-

Use a flow rate of 0.4 mL/min.

-

Apply a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipids. A typical gradient might be:

-

0-2 min: 30% B

-

2-12 min: Gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B for re-equilibration.

-

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The MRM transition would be based on the precursor ion (the [M+NH4]+ adduct of this compound) and a characteristic product ion generated by fragmentation (e.g., the neutral loss of one of the palmitic acid chains).

-

-

Quantification: Create a calibration curve using a series of known concentrations of a this compound standard spiked with a constant amount of the internal standard. The concentration of the analyte in the tissue sample is then calculated by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of this compound in tissue samples.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Lipidomics Reveals Myocardial Lipid Composition in a Murine Model of Insulin Resistance Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Metabolite Distribution in Rat Liver of High-Fat Model by Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Lipidomics reveals dramatic lipid compositional changes in the maturing postnatal lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell signalling: 3.3.2 Phospholipase C (PLC) | OpenLearn - Open University [open.edu]

- 9. Phospholipase C - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. mmpc.org [mmpc.org]

Methodological & Application

Protocol for the Preparation of Liposomes Utilizing 1,2-Dipalmitoyl-sn-glycerol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are artificially-prepared vesicles composed of a lipid bilayer.[1] They are valuable tools in research and drug delivery due to their ability to encapsulate both hydrophilic and lipophilic compounds, their biocompatibility, and their biodegradability.[1][2] 1,2-Dipalmitoyl-sn-glycerol (DPPG) is a phospholipid commonly used in the formation of liposomes, often in combination with other lipids like cholesterol to enhance stability.[3][4] The dipalmitoyl chains of DPPG result in a relatively high phase transition temperature (Tm), leading to the formation of more rigid and less permeable membranes at physiological temperatures.[5][6] This application note provides a detailed protocol for the preparation of liposomes containing this compound using the thin-film hydration method followed by sonication and/or extrusion for size reduction.

Data Presentation

A summary of expected quantitative data for liposomes prepared with dipalmitoyl-containing phospholipids (B1166683) using various methods is presented below. Note that specific results can vary based on the exact lipid composition, buffer, and processing parameters.

| Parameter | Thin-Film Hydration (MLVs) | Sonication (SUVs) | Extrusion (LUVs) | Reference |

| Average Diameter (nm) | >1000 (heterogeneous) | 15 - 50 | 100 - 240 (depending on membrane) | [7][8][9] |

| Polydispersity Index (PDI) | High (>0.5) | Low (<0.3) | Low (<0.2) | [2] |

| Encapsulation Efficiency (%) | Variable, generally higher for lipophilic drugs | Lower for hydrophilic drugs | Moderate to high, depends on drug and lipid concentration | [1][10] |

| Lamellarity | Multilamellar (MLV) | Unilamellar (SUV) | Unilamellar (LUV) | [1] |

Experimental Protocols

Materials:

-

This compound (DPPG)

-

Cholesterol (optional, recommended for stability)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Probe sonicator or bath sonicator

-

Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

-

Syringes

Method 1: Thin-Film Hydration to form Multilamellar Vesicles (MLVs)

This is the foundational method for producing liposomes and results in a heterogeneous population of multilamellar vesicles.[10][11]

-

Lipid Preparation: Dissolve this compound and any other lipids (e.g., cholesterol) in a chloroform/methanol mixture (typically 2:1 or 3:1 v/v) in a round-bottom flask.[12] The goal is to achieve a clear lipid solution, ensuring a homogenous mixture.[7]

-

Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPG, this is around 41°C).[5] Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[10][12]

-

Drying: To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2 hours, or overnight.[7]

-

Hydration: Add the aqueous hydration buffer (pre-heated to above the Tm) to the flask containing the dry lipid film.[7] The volume of the buffer will depend on the desired final lipid concentration.

-